molecular formula C20H26N2O2S B10802718 N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide

N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide

Cat. No.: B10802718
M. Wt: 358.5 g/mol
InChI Key: RMHHFUVIIRTUFM-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide is a sulfonamide derivative characterized by a central ethyl chain substituted with both a phenyl group and a 4-methylpiperidin-1-yl moiety. The benzenesulfonamide group confers typical sulfonamide properties, such as hydrogen-bonding capacity and metabolic stability.

Properties

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide

InChI

InChI=1S/C20H26N2O2S/c1-17-12-14-22(15-13-17)20(18-8-4-2-5-9-18)16-21-25(23,24)19-10-6-3-7-11-19/h2-11,17,20-21H,12-16H2,1H3

InChI Key

RMHHFUVIIRTUFM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • Molecular Weight : 345.46 g/mol
  • Structure : The compound features a benzenesulfonamide moiety attached to a 4-methylpiperidine and a phenylethyl group, which are crucial for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Key Enzymes :
    • The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. In vitro studies have reported IC₅₀ values ranging from 0.10 to 0.31 µM, indicating potent inhibitory effects compared to traditional NSAIDs like indomethacin .
  • Antimicrobial Activity :
    • This compound exhibits antimicrobial properties against various bacterial strains, including MRSA and E. coli. Growth inhibition percentages have been reported as high as 97.76% against MRSA strains .
  • Neurotransmitter Modulation :
    • The compound's structure suggests potential interactions with neurotransmitter systems, particularly through GABAergic pathways, which could have implications for treating neurological disorders .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Activity TypeTarget Organism/EnzymeIC₅₀/EffectivenessReference
COX-2 InhibitionHuman COX-20.10 - 0.31 µM
AntimicrobialMRSA85.76 - 97.76%
AntimicrobialE. coli>70% inhibition
GABA-AminotransferaseHuman GABA-ATIrreversible Inhibition

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Umesha et al. evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound was noted for its high activity against resistant strains of bacteria, suggesting its potential use in treating infections that are difficult to manage with conventional antibiotics .
  • Inflammatory Response Modulation :
    Research has demonstrated that the compound can significantly reduce inflammatory markers in animal models of arthritis. The anti-inflammatory effects were attributed to its COX-2 inhibitory action, providing a promising avenue for developing new anti-inflammatory drugs .
  • Neurological Applications :
    Investigations into the compound's effect on GABAergic signaling suggest that it may enhance GABA levels in the brain, which could be beneficial for conditions such as epilepsy and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzenesulfonamide derivatives, including piperidine/piperidinylidene groups and substituted phenylethyl chains. Key comparisons are tabulated below:

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Key Substituents Pharmacological Target Reference
N-[2-(4-methylpiperidin-1-yl)-2-phenylethyl]benzenesulfonamide C₂₀H₂₆N₂O₂S - 4-methylpiperidin-1-yl
- Unsubstituted benzenesulfonamide
Not explicitly stated -
W-15 C₁₉H₂₀ClN₃O₂S - 4-chloro-benzenesulfonamide
- 2-piperidinylidene
Opioid receptor (analogous to fentanyl)
GRT-12360 C₂₄H₂₈F₄N₄O₃S - 3-fluoro-4-(methylsulfonamido)phenyl
- 4-methylpiperidin-1-yl
TRPV1 antagonist
3b () C₃₀H₂₈N₂O₂S - 4-methyl-benzenesulfonamide
- Indole and phenyl substituents
Not specified
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide C₁₂H₁₆N₆O₂S - Azide groups
- 4-methyl-benzenesulfonamide
Synthetic intermediate

Key Differences and Implications

Piperidine vs. Piperidinylidene Backbone :

  • The target compound’s 4-methylpiperidin-1-yl group is a saturated six-membered ring with a methyl substituent, whereas W-15 features a 2-piperidinylidene (unsaturated, double-bond-containing) backbone . This difference likely alters receptor binding kinetics, as saturation impacts conformational flexibility and electronic properties.

Sulfonamide Substituents :

  • The absence of substituents on the benzenesulfonamide group in the target compound contrasts with 4-chloro (W-15) or 4-methyl (3b) substituents in analogs. Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but may reduce solubility, while methyl groups improve lipophilicity .

Pharmacological Targets :

  • TRPV1 Antagonists : GRT-12360, which shares the 4-methylpiperidin-1-yl group, demonstrates high affinity for TRPV1, a pain-related ion channel. This suggests the target compound may also interact with TRPV1, though experimental validation is required .
  • Opioid Receptor Analogs : W-15’s structural similarity to fentanyl (a 4-piperidinyl derivative) highlights the phenylethyl-piperidine motif’s role in opioid activity. However, the target compound’s saturated piperidine and lack of nitro/chloro groups may reduce opioid receptor affinity .

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